molecular formula C13H15NO4 B2545080 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 150891-02-4

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid

Cat. No.: B2545080
CAS No.: 150891-02-4
M. Wt: 249.266
InChI Key: CRPNSNIDMGEYJV-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is an organic compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a methoxyphenyl group and a prop-2-enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The enamido linkage can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: 3-[3-(4-Formylphenyl)prop-2-enamido]propanoic acid or 3-[3-(4-Carboxyphenyl)prop-2-enamido]propanoic acid.

    Reduction: 3-[3-(4-Methoxyphenyl)prop-2-amido]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the enamido linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in the ortho position.

    3-(4-Methoxyphenyl)propanoic acid: Lacks the enamido linkage.

    3-(4-Methoxyphenyl)-2-propenal: Contains an aldehyde group instead of the carboxylic acid.

Uniqueness

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is unique due to its combination of a methoxyphenyl group and an enamido linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNSNIDMGEYJV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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